molecular formula C8H6Br2O4S B3308303 Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate CAS No. 937640-21-6

Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate

Cat. No.: B3308303
CAS No.: 937640-21-6
M. Wt: 358.01 g/mol
InChI Key: CMNRHWBYMHSWLZ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-3,4-dicarboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and heterocyclic compounds.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of dimethyl 2,5-dibromothiophene-3,4-dicarboxylate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The bromine atoms and ester groups provide reactive sites for further functionalization, enabling the synthesis of complex molecules. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

  • Dimethyl 2,5-dichlorothiophene-3,4-dicarboxylate
  • Dimethyl 2,5-difluorothiophene-3,4-dicarboxylate
  • Dimethyl 2,5-diiodothiophene-3,4-dicarboxylate

Comparison: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate is unique due to the presence of bromine atoms, which offer distinct reactivity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different electronic and steric effects in chemical reactions. This compound’s reactivity and properties make it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

dimethyl 2,5-dibromothiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4S/c1-13-7(11)3-4(8(12)14-2)6(10)15-5(3)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRHWBYMHSWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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